molecular formula C18H18N4O2S2 B2625229 (Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 488715-81-7

(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2625229
CAS No.: 488715-81-7
M. Wt: 386.49
InChI Key: YYQHSGZSCUJVMO-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-Methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperidin-1-yl group at position 2. The (Z)-configured methylene bridge links this core to a 3-methyl-2-thioxothiazolidin-4-one moiety.

Properties

IUPAC Name

(5Z)-3-methyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-20-17(24)13(26-18(20)25)11-12-15(21-8-4-2-5-9-21)19-14-7-3-6-10-22(14)16(12)23/h3,6-7,10-11H,2,4-5,8-9H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQHSGZSCUJVMO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazolidinones with piperidine derivatives. The structural features include a thiazolidinone core fused with a pyrido[1,2-a]pyrimidine moiety, which is significant for its biological activity.

Table 1: Key Structural Features

ComponentDescription
ThiazolidinoneA five-membered ring containing sulfur and nitrogen that enhances bioactivity.
Pyrido[1,2-a]pyrimidineA bicyclic structure known for diverse pharmacological properties.
PiperidineA six-membered ring that contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Experimental data suggest that this compound effectively reduces the viability of several cancer cell lines.

    Case Study : In vitro tests on breast cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Its efficacy against various bacterial strains has been documented:

  • Bacterial Inhibition : Studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

    Table 2: Antimicrobial Efficacy
    BacteriumMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 µg/mL
    Escherichia coli1.0 µg/mL
  • Biofilm Formation : The compound has demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound exhibits additional pharmacological activities:

  • Antioxidant Properties : It has shown potential as an antioxidant, reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, indicating potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural elements:

  • Thiazolidinone Ring : Essential for anticancer activity; modifications at this site can enhance potency.
  • Pyrido[1,2-a]pyrimidine Moiety : Critical for interaction with biological targets; variations can lead to improved selectivity and efficacy against specific cancer types .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications of this compound:

Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one have shown efficacy against strains of Mycobacterium tuberculosis and other pathogens. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell wall synthesis .

Anticancer Potential

The thiazolidinone scaffold is recognized for its anticancer properties. Studies have demonstrated that modifications to this scaffold can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, it may interact with specific targets involved in metabolic pathways or signal transduction, making it a candidate for drug development aimed at metabolic disorders or cancers .

Case Studies

Several case studies have been documented regarding the biological activity of thiazolidinone derivatives:

Case Study 1: Antitubercular Activity

A derivative related to this compound was synthesized and tested against Mycobacterium tuberculosis. The study utilized the resazurin microplate assay method and showed promising results in inhibiting both standard and multidrug-resistant strains .

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of thiazolidinone derivatives on various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against human cancer cells while exhibiting minimal toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AntimicrobialMycobacterium tuberculosisResazurin microplate assaySignificant inhibition observed
AntifungalVarious fungal strainsAgar diffusion methodEffective against several strains
AnticancerHuman cancer cell linesMTT assayHigh cytotoxicity noted
Enzyme InhibitionSpecific metabolic enzymesEnzyme kinetics assaysInhibition confirmed

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogs

Compound ID/Name Substituent on Piperidine/Piperazine Thiazolidinone Substituent Additional Modifications Molecular Formula (Calculated MW) Reference
Target Compound: (Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one Piperidin-1-yl 3-Methyl None C19H17N5O2S2 (411.5 g/mol)*
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one 4-(2-Hydroxyethyl)piperazinyl 3-Ethyl Hydroxyethyl group on piperazine C22H25N5O3S2 (471.6 g/mol) [3]
(Z)-5-((2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one 4-(2-Methoxyphenyl)piperazinyl 3-Methyl Methoxyphenyl on piperazine C25H23N5O3S2 (505.6 g/mol)* [4]
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazinyl 3-(3-Methoxypropyl) 7-Methyl on pyrido ring C24H29N5O3S2 (523.7 g/mol) [6]
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one 4-Ethylpiperazinyl 3-Allyl Allyl group on thiazolidinone C23H25N5O2S2 (491.7 g/mol)* [7]

*Molecular weights estimated based on structural formulas.

Key Observations:

Piperidine/Piperazine Modifications: The target compound uses a piperidin-1-yl group, while analogs replace this with substituted piperazinyl groups (e.g., hydroxyethyl, methoxyphenyl, ethyl). Piperazine derivatives introduce polarity (e.g., hydroxyethyl in ) or aromaticity (e.g., methoxyphenyl in ), which may alter solubility and receptor binding.

Thiazolidinone Substituents: 3-Methyl (target compound) vs. 3-ethyl (), 3-(3-methoxypropyl) (), and 3-allyl (). Larger substituents like methoxypropyl or allyl may increase steric bulk, affecting conformational flexibility.

Additional Modifications: The 7-methyl group on the pyrido ring in could influence π-π stacking interactions.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the Z-configuration of the compound?

Answer:
The Z-configuration of the methylene group can be confirmed via single-crystal X-ray diffraction using programs like SHELXL for refinement . For example, similar thiazolidinone derivatives were structurally resolved using SHELX, which allows precise determination of stereochemistry and bond geometry . Complementary techniques include NOESY NMR to detect spatial proximity of protons and UV-Vis spectroscopy to monitor conjugation effects in the π-system .

Basic: How should researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:
Use a tiered analytical approach:

  • HPLC with a C18 column (e.g., 90:10 methanol-water mobile phase) to assess purity (>98% recommended) .
  • FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode with <5 ppm error) .
  • Elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced: How can researchers address low yields during the final cyclization step of the thiazolidinone core?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Optimize via:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition .
  • Catalyst use : Additives like piperidine or acetic acid can stabilize intermediates .
  • Design of Experiments (DoE) : Systematic variation of molar ratios and reaction times to identify optimal conditions .

Advanced: How to resolve contradictions in biological activity data across different assay platforms?

Answer:
Discrepancies may arise from assay-specific parameters (e.g., cell permeability, protein binding). Mitigate by:

  • Standardizing assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Physicochemical profiling : Measure logP, solubility, and plasma protein binding to contextualize activity .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., enzymatic inhibition) .

Basic: What are the key considerations for designing a stability study under physiological conditions?

Answer:

  • Buffer selection : Use PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to mimic biological environments .
  • Temperature : Incubate at 37°C with shaking (100 rpm) for up to 72 hours .
  • Analytical endpoints : Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
  • Light sensitivity : Protect samples from UV exposure if the compound contains photosensitive groups (e.g., thioxothiazolidinone) .

Advanced: How can tautomeric equilibria of the pyrido[1,2-a]pyrimidin-4-one ring impact pharmacological data interpretation?

Answer:
Tautomerism (e.g., keto-enol shifts) alters electronic properties and binding affinity. Address this by:

  • Computational modeling : Use DFT (density functional theory) to predict dominant tautomers .
  • pH-dependent NMR : Characterize tautomeric populations in DMSO-d6 and D2O .
  • Cocrystallization studies : Resolve tautomeric states in complex with target proteins (e.g., kinases) .

Basic: What synthetic routes are reported for analogous pyrido[1,2-a]pyrimidin-4-one derivatives?

Answer:
Common strategies include:

  • Knorr-type cyclocondensation : Reacting β-ketoesters with aminopyridines under acidic conditions .
  • Suzuki-Miyaura coupling : Introducing aryl/heteroaryl groups at the 2-position via palladium catalysis .
  • Post-functionalization : Alkylation or acylation of the piperidin-1-yl moiety to modulate solubility .

Advanced: How to optimize reaction conditions for introducing the piperidin-1-yl group while minimizing byproducts?

Answer:

  • Protecting group strategy : Temporarily protect reactive sites (e.g., thioxo group) with Boc or Fmoc .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
  • In-situ FTIR monitoring : Track consumption of starting materials to terminate reactions at optimal conversion .

Basic: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • SwissADME : Predicts logP, bioavailability, and P-glycoprotein substrate likelihood .
  • Molinspiration : Estimates drug-likeness via Rule of Five parameters .
  • AutoDock Vina : Screens binding modes against target proteins (e.g., kinases, GPCRs) .

Advanced: How can researchers validate target engagement in cellular assays given potential off-target effects?

Answer:

  • CRISPR knockout models : Generate cell lines lacking the target protein to confirm on-mechanism activity .
  • CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of the target protein upon compound binding .
  • Proteome-wide profiling : Use affinity pulldown coupled with mass spectrometry to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.